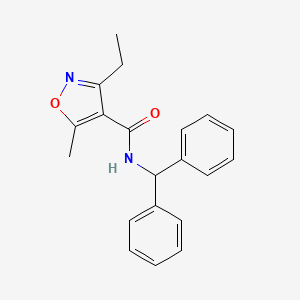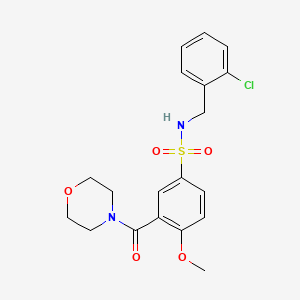
1-(2-methoxy-5-methylphenyl)-N-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide
Overview
Description
1-(2-methoxy-5-methylphenyl)-N-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as MMMP or Ro 64-0802, is a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH). This enzyme is responsible for breaking down endocannabinoids, which are naturally occurring compounds in the body that play a role in pain, mood, and appetite regulation. MMMP has been the subject of scientific research due to its potential therapeutic applications.
Mechanism of Action
1-(2-methoxy-5-methylphenyl)-N-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide works by inhibiting the FAAH enzyme, which leads to increased levels of endocannabinoids in the body. Endocannabinoids act on cannabinoid receptors in the brain and throughout the body, leading to a variety of physiological effects. By inhibiting FAAH, 1-(2-methoxy-5-methylphenyl)-N-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide prolongs the effects of endocannabinoids, leading to analgesic, anxiolytic, and anti-inflammatory effects.
Biochemical and physiological effects:
1-(2-methoxy-5-methylphenyl)-N-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to increase levels of endocannabinoids in the brain and throughout the body. Endocannabinoids act on cannabinoid receptors, leading to a variety of physiological effects, including pain relief, mood regulation, and appetite control. 1-(2-methoxy-5-methylphenyl)-N-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has also been shown to have anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
One advantage of 1-(2-methoxy-5-methylphenyl)-N-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide is its selectivity for the FAAH enzyme. This makes it a useful tool for studying the role of endocannabinoids in various physiological processes. However, 1-(2-methoxy-5-methylphenyl)-N-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has limitations as well. It is not a perfect inhibitor of FAAH, and it can have off-target effects on other enzymes. Additionally, 1-(2-methoxy-5-methylphenyl)-N-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has poor solubility in water, which can make it difficult to work with in experiments.
Future Directions
There are many potential future directions for research on 1-(2-methoxy-5-methylphenyl)-N-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide. One area of interest is its potential as a therapeutic agent for pain management, anxiety and depression, and addiction. Clinical trials of 1-(2-methoxy-5-methylphenyl)-N-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide in humans are needed to determine its safety and efficacy in these areas. Additionally, further research is needed to understand the long-term effects of 1-(2-methoxy-5-methylphenyl)-N-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide on the endocannabinoid system and other physiological processes.
Scientific Research Applications
1-(2-methoxy-5-methylphenyl)-N-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been studied for its potential therapeutic applications in a variety of areas, including pain management, anxiety and depression, and addiction. In preclinical studies, 1-(2-methoxy-5-methylphenyl)-N-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to increase levels of endocannabinoids in the brain, leading to analgesic and anxiolytic effects. 1-(2-methoxy-5-methylphenyl)-N-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has also been shown to reduce drug-seeking behavior in animal models of addiction.
properties
IUPAC Name |
1-(2-methoxy-5-methylphenyl)-N-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-13-8-9-18(25-3)17(10-13)22-12-15(11-19(22)23)20(24)21-16-7-5-4-6-14(16)2/h4-10,15H,11-12H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTIMQLQYFPORJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)N2CC(CC2=O)C(=O)NC3=CC=CC=C3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methoxy-5-methylphenyl)-N-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-chloro-4-[2-(2-isopropyl-5-methylphenoxy)ethoxy]benzaldehyde](/img/structure/B4776687.png)

![N,N-dimethyl-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonamide](/img/structure/B4776702.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(2-furoyl)-1-piperazinecarbothioamide](/img/structure/B4776719.png)
![2-{[4-allyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,5-dichlorophenyl)acetamide](/img/structure/B4776726.png)


![3-[2-(3,4-dichlorobenzyl)-2H-tetrazol-5-yl]pyridine](/img/structure/B4776749.png)
![ethyl 1-ethyl-6-({[5-(1-ethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-yl]thio}methyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4776755.png)


![4-allyl-3-[(3-chlorobenzyl)thio]-5-[1-(2-chlorophenoxy)ethyl]-4H-1,2,4-triazole](/img/structure/B4776772.png)
![tert-butyl 2-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methylene]hydrazinecarboxylate](/img/structure/B4776780.png)